molecular formula C17H12FNO3 B2999894 (3Z)-5-fluoro-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one CAS No. 1146934-99-7

(3Z)-5-fluoro-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one

Cat. No. B2999894
M. Wt: 297.285
InChI Key: WIPHPSSMGRWEKX-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description


(3Z)-5-fluoro-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one is a chemical compound with the following characteristics:



  • Chemical Formula : C24H21NO4

  • Synonyms : None provided in the available data.

  • Structure : The compound consists of a dihydroindolone core with a fluorine atom, a methoxyphenyl group, and a keto group attached. The Z configuration indicates the geometry around the double bond.


2.

Synthesis Analysis


The compound was synthesized through the following steps:



  • Reaction of N-(4-methoxyphenyl)-2-chloroacetamide with (E)-3-(4-hydroxyphenyl)-1-phenyl-prop-2-en-1-one .

  • The latter intermediate was obtained from the reaction of 4-hydroxy-benzaldehyde and acetophenone .


3.

Molecular Structure Analysis



  • IR, 1H-NMR, 13C-NMR, and HR–MS spectroscopic data were used to characterize the compound.

  • The asymmetric unit contains four molecules , each displaying an E-configuration of the C=C bond.

  • The dihedral angle between the phenyl rings in each molecule varies between 14.9° and 45.8° .


4.

Chemical Reactions Analysis


Specific chemical reactions involving this compound were not explicitly provided in the available data. Further research may reveal additional reactions.


5.

Physical And Chemical Properties Analysis



  • Melting Point : Not mentioned.

  • Solubility : No data provided.

  • Stability : Stability under various conditions (light, temperature, etc.) needs further investigation.


7.

Safety And Hazards



  • Safety data (toxicity, flammability, etc.) were not included in the available information. Researchers should assess these aspects before handling the compound.


8.

Future Directions



  • Investigate the compound’s biological activities (e.g., anti-inflammatory, anticancer, antioxidant, antimicrobial).

  • Explore its potential as a starting material for synthesizing heterocycles.

  • Conduct further studies on its stability and reactivity.


Please note that this analysis is based on the available data, and additional research may provide deeper insights. For a more comprehensive understanding, consult relevant scientific literature1.


properties

IUPAC Name

(3Z)-5-fluoro-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO3/c1-22-12-4-2-3-10(7-12)16(20)9-14-13-8-11(18)5-6-15(13)19-17(14)21/h2-9H,1H3,(H,19,21)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPHPSSMGRWEKX-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C=C2C3=C(C=CC(=C3)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)/C=C\2/C3=C(C=CC(=C3)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-5-fluoro-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.